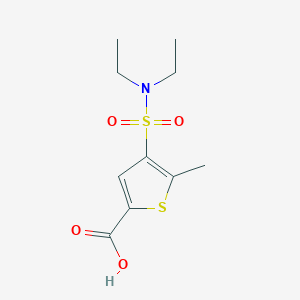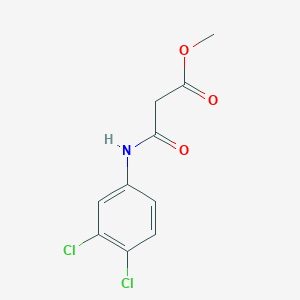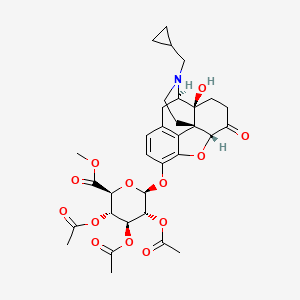
Naltrexone 2,3,4-Tri-O-acetyl-O-Beta-D-glucuronic Acid Methyl Ester (1.0mg/ml in Acetonitrile)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naltrexone 2,3,4-Tri-O-acetyl-O-Beta-D-glucuronic Acid Methyl Ester (1.0mg/ml in Acetonitrile) is a derivative of naltrexone, a well-known opioid receptor antagonist. This compound is characterized by the presence of acetylated glucuronic acid and methyl ester groups, which enhance its solubility and stability in organic solvents like acetonitrile .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naltrexone 2,3,4-Tri-O-acetyl-O-Beta-D-glucuronic Acid Methyl Ester typically involves the glucuronidation of naltrexone. This process can be facilitated by using methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate as a glycosyl donor in the presence of a catalyst such as bis(trifluoromethanesulfonyl)imide (Tf2NH) in dichloromethane (DCM) .
Industrial Production Methods
Industrial production of this compound may involve large-scale glucuronidation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Naltrexone 2,3,4-Tri-O-acetyl-O-Beta-D-glucuronic Acid Methyl Ester can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.
Oxidation: The compound can be oxidized to form more oxidized derivatives, depending on the reagents and conditions used.
Substitution: The ester and acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst
Major Products
The major products formed from these reactions include deacetylated derivatives, oxidized forms, and substituted analogs, depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Naltrexone 2,3,4-Tri-O-acetyl-O-Beta-D-glucuronic Acid Methyl Ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of naltrexone metabolites and other derivatives.
Biology: Studied for its interactions with opioid receptors and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating opioid addiction and other conditions.
Industry: Utilized in the development of analytical standards and reference materials for quality control
Mecanismo De Acción
The mechanism of action of Naltrexone 2,3,4-Tri-O-acetyl-O-Beta-D-glucuronic Acid Methyl Ester involves its interaction with opioid receptors. The compound acts as an antagonist, blocking the effects of opioid agonists by binding to the receptors without activating them. This prevents the typical opioid-induced cellular responses, thereby reducing the effects of opioid drugs .
Comparación Con Compuestos Similares
Similar Compounds
Acetobromo-α-D-glucuronic acid methyl ester: Another glucuronide derivative with similar structural features but different functional groups
Methyl acetobromo-α-D-glucuronate: A related compound used in similar synthetic applications.
Uniqueness
Naltrexone 2,3,4-Tri-O-acetyl-O-Beta-D-glucuronic Acid Methyl Ester is unique due to its specific combination of naltrexone and acetylated glucuronic acid, which enhances its solubility and stability. This makes it particularly useful in organic synthesis and analytical applications .
Propiedades
Fórmula molecular |
C33H39NO13 |
|---|---|
Peso molecular |
657.7 g/mol |
Nombre IUPAC |
methyl (2S,3S,4S,5R,6S)-6-[[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate |
InChI |
InChI=1S/C33H39NO13/c1-15(35)42-25-26(43-16(2)36)28(44-17(3)37)31(47-27(25)30(39)41-4)45-21-8-7-19-13-22-33(40)10-9-20(38)29-32(33,23(19)24(21)46-29)11-12-34(22)14-18-5-6-18/h7-8,18,22,25-29,31,40H,5-6,9-14H2,1-4H3/t22-,25+,26+,27+,28-,29+,31-,32+,33-/m1/s1 |
Clave InChI |
YNIGHJDOOLBUBT-PPJWXUBYSA-N |
SMILES isomérico |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C3C4=C(C[C@@H]5[C@]6([C@]4(CCN5CC7CC7)[C@@H](O3)C(=O)CC6)O)C=C2)C(=O)OC)OC(=O)C |
SMILES canónico |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C3C4=C(CC5C6(C4(CCN5CC7CC7)C(O3)C(=O)CC6)O)C=C2)C(=O)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


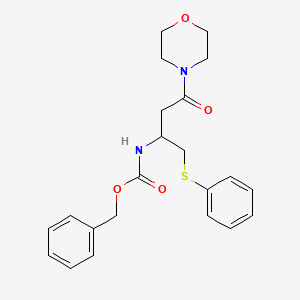
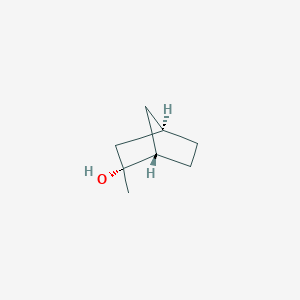
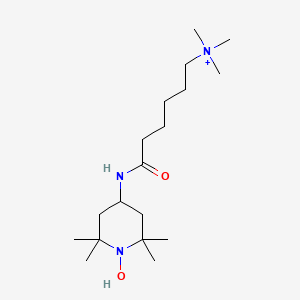

![(4R,6R)-4-(2-Carboxyethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4,6-dicarboxylic Acid](/img/structure/B13861776.png)
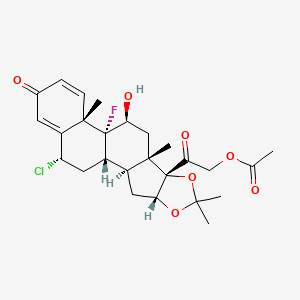

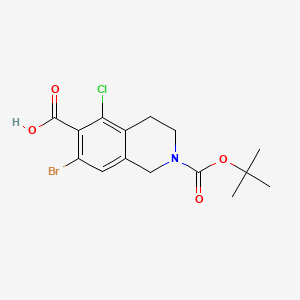

![sodium;7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13861806.png)
